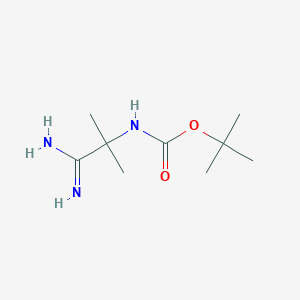

叔丁基-N-(1-氨基甲酰基-1-甲基乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate” is a chemical compound with the molecular formula C9H19N3O2 . It is also known as "tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate" . It is used for research purposes .

Synthesis Analysis

The synthesis of carbamates, such as “tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate” can be represented by the InChI code: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) .科学研究应用

α-氨基甲基锂合成

Ortiz、Guijarro 和 Yus (1999) 的研究探讨了相关氨基甲酸酯 O-叔丁基-N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和催化量的 4,4'-二叔丁基联苯 (DTBB) 的反应。该过程在各种亲电试剂的存在下进行,生成功能化的氨基甲酸酯,进一步加工后生成取代的 1,2-二醇。该方法展示了一种合成 α-氨基甲基锂的新方法,展示了氨基甲酸酯在有机合成和反应机理中的用途 (Ortiz、Guijarro 和 Yus,1999)。

昆虫和小鼠中的氨基甲酸酯代谢

Douch 和 Smith (1971) 研究了 m-叔丁基苯基 N-甲基氨基甲酸酯在小鼠和各种昆虫物种中的代谢,揭示了叔丁基和 N-甲基的羟基化。本研究提供了对生物系统中氨基甲酸酯代谢途径的见解,重点介绍了参与此类化合物降解的酶促过程 (Douch 和 Smith,1971)。

生物活性化合物合成

Zhao 等人(2017 年)开发了一种快速合成叔丁基 5-氨基-4((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基)氨基甲酸酯的方法,这是合成生物活性化合物(如奥美替尼 (AZD9291))的重要中间体。本研究展示了氨基甲酸酯在药物合成中的应用,展示了该化合物作为药物化学中多功能构建模块的作用 (Zhao、Guo、Lan 和 Xu,2017)。

碳环核苷酸类似物

Ober 等人(2004 年)提出了合成叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯的方法,这是 2'-脱氧核苷酸碳环类似物对映选择性合成的关键中间体。本研究重点介绍了氨基甲酸酯在核苷酸类似物合成中的作用,为抗病毒和抗癌药物的开发做出了贡献 (Ober、Marsch、Harms 和 Carell,2004)。

氨基甲酸酯在化学转化中

Sakaitani 和 Ohfune (1990) 探索了通过叔丁基二甲基甲硅烷基氨基甲酸酯转化氨基保护基,展示了 N-叔丁氧羰基和 N-苄氧羰基的化学选择性转化。本研究强调了氨基甲酸酯在保护基化学中的用途,这对于肽合成和其他有机转化至关重要 (Sakaitani 和 Ohfune,1990)。

作用机制

Target of Action

Tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate is a chemotherapy drug that primarily targets the production of tumor necrosis factor (TNF) . TNF is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.

Mode of Action

The compound interacts with its targets by inhibiting the production of TNF . This results in a decrease in the inflammatory response, which can be beneficial in conditions where TNF is overproduced, such as in certain cancers and autoimmune diseases.

Biochemical Pathways

It is known that the inhibition of tnf production can affect multiple downstream effects, including the regulation of immune cells, the induction of fever, and the prevention of viral replication .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of TNF production, which can lead to a decrease in inflammation and potentially inhibit the proliferation of certain types of cancer cells . It has also been shown to inhibit the proliferation of the human immunodeficiency virus (HIV) .

属性

IUPAC Name |

tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h1-5H3,(H3,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXBIFZMNZLFKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2921893.png)

![methyl 2-imino-10-methyl-5-oxo-1-pentyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2921899.png)

![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B2921900.png)

![4-(6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2921905.png)